molecular formula C22H26N2O4 B2518583 N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-52-5

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2518583
CAS No.: 898456-52-5
M. Wt: 382.46
InChI Key: RVPAHYOMBJGPRU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as CPI-613, is a novel anticancer drug that has been developed in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical trials, and it is being investigated for the treatment of various types of cancer.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds with structural elements similar to the queried compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by in vitro assays, highlighting their potential in oxidative stress-related applications (Chkirate et al., 2019).

Antimicrobial Agents

A series of indolin-1-yl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds showed promising activities, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as indoles and pyran derivatives, is a significant area of research due to their wide range of biological activities. Studies have developed novel synthetic routes for these compounds, which can serve as valuable intermediates for the development of pharmaceuticals and other biologically active molecules (Kametani, Ohsawa, & Ihara, 1981).

Crystal Structures and Computational Studies

Investigations into the crystal structures and computational studies of compounds related to the queried chemical have provided insights into their molecular configurations, intermolecular interactions, and potential binding modes within biological targets. Such studies are crucial for the design and development of new drugs and materials (Sebhaoui et al., 2020).

Properties

IUPAC Name

N-cyclohexyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPAHYOMBJGPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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